molecular formula C18H20N4OS2 B2383031 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1421513-28-1

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2383031
CAS No.: 1421513-28-1
M. Wt: 372.51
InChI Key: NLDRIMBCBOVOTE-UHFFFAOYSA-N
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Description

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound features a unique structure with a cyclopentyl group, a pyrazole ring, and two thiophene rings. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the cyclopentyl group: This step might involve alkylation reactions using cyclopentyl halides.

    Attachment of thiophene rings: Thiophene rings can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Formation of the urea linkage: This can be done by reacting the amine group of the pyrazole derivative with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrazole ring or the urea linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene rings or the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Reduced pyrazole derivatives, amines.

    Substitution products: Halogenated derivatives, substituted thiophenes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving pyrazole and thiophene derivatives.

    Medicine: Potential therapeutic agent due to its unique structure, which might interact with specific biological targets.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds might:

    Bind to enzymes or receptors: Modulating their activity.

    Interact with DNA or RNA: Affecting gene expression.

    Disrupt cellular processes: Leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(cyclopentyl)-3-(thiophen-2-yl)urea: Lacks the pyrazole ring.

    1-(1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea: Lacks the cyclopentyl group.

    1-(cyclopentyl)-3-(1H-pyrazol-3-yl)methyl)urea: Lacks the thiophene rings.

Uniqueness

1-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the combination of the cyclopentyl group, pyrazole ring, and two thiophene rings, which might confer distinct biological activities and chemical properties.

Properties

IUPAC Name

1-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4OS2/c23-18(20-17-8-4-10-25-17)19-12-13-11-15(16-7-3-9-24-16)22(21-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLDRIMBCBOVOTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=CC(=N2)CNC(=O)NC3=CC=CS3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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